molecular formula C5H11F3Si B14533422 Trimethyl(1,1,2-trifluoroethyl)silane CAS No. 62281-30-5

Trimethyl(1,1,2-trifluoroethyl)silane

Cat. No.: B14533422
CAS No.: 62281-30-5
M. Wt: 156.22 g/mol
InChI Key: LGWBWNZOQIOCMV-UHFFFAOYSA-N
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Description

Trimethyl(1,1,2-trifluoroethyl)silane is an organosilicon compound with the molecular formula C5H11F3Si. It is characterized by the presence of a silicon atom bonded to a trifluoroethyl group and three methyl groups. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in the field of trifluoromethylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(1,1,2-trifluoroethyl)silane can be synthesized through various methods, one of which involves the fluorination of chlorosilanes using the Swarts reaction. This method employs antimony trifluoride as the fluorinating agent in the presence of catalytic quantities of bromine or antimony pentachloride . Another common method involves the reaction of bromotrifluoromethane with trimethylsilyl chloride in the presence of a phosphorus(III) reagent .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Scientific Research Applications

Trimethyl(1,1,2-trifluoroethyl)silane is extensively used in scientific research due to its ability to introduce trifluoromethyl groups into organic molecules. Some key applications include:

Mechanism of Action

The mechanism by which trimethyl(1,1,2-trifluoroethyl)silane exerts its effects involves the generation of a highly reactive trifluoromethyl anion (CF3-) in the presence of a suitable initiator. This anion can then attack electrophilic centers in organic molecules, leading to the formation of trifluoromethylated products . The reaction is typically initiated by a metal salt, which facilitates the cleavage of the Si-CF3 bond and the release of the trifluoromethyl anion .

Comparison with Similar Compounds

Uniqueness: Trimethyl(1,1,2-trifluoroethyl)silane is unique due to its specific trifluoroethyl group, which imparts distinct reactivity and properties compared to other trifluoromethylsilanes. This makes it particularly valuable in certain synthetic applications where the trifluoroethyl group is desired .

Properties

CAS No.

62281-30-5

Molecular Formula

C5H11F3Si

Molecular Weight

156.22 g/mol

IUPAC Name

trimethyl(1,1,2-trifluoroethyl)silane

InChI

InChI=1S/C5H11F3Si/c1-9(2,3)5(7,8)4-6/h4H2,1-3H3

InChI Key

LGWBWNZOQIOCMV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CF)(F)F

Origin of Product

United States

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